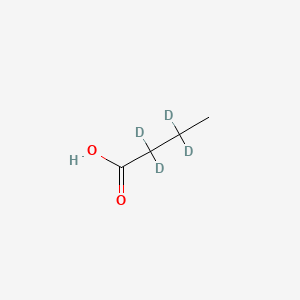
Butyric-2,2,3,3-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetradeuteriobutanoic acid is a deuterated analog of butanoic acid, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which make it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetradeuteriobutanoic acid typically involves the deuteration of butanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,2,3,3-Tetradeuteriobutanoic acid follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetradeuteriobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid derivatives.
Reduction: Reduction reactions can convert it into deuterated butanol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Deuterated butanone or butanoic acid derivatives.
Reduction: Deuterated butanol.
Substitution: Various halogenated derivatives of 2,2,3,3-Tetradeuteriobutanoic acid.
Scientific Research Applications
2,2,3,3-Tetradeuteriobutanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetradeuteriobutanoic acid involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This property is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutanoic acid: Similar in structure but with methyl groups instead of deuterium.
2,2,3,3-Tetrafluorobutanoic acid: Contains fluorine atoms instead of deuterium.
2,2,3,3-Tetrabromobutanoic acid: Contains bromine atoms instead of deuterium.
Uniqueness
2,2,3,3-Tetradeuteriobutanoic acid is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable for tracing and studying reaction mechanisms, metabolic pathways, and the behavior of deuterated compounds in various scientific fields.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
92.13 g/mol |
IUPAC Name |
2,2,3,3-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |
InChI Key |
FERIUCNNQQJTOY-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















